molecular formula C13H18O B12638294 3-(4-iso-Butoxyphenyl)-1-propene

3-(4-iso-Butoxyphenyl)-1-propene

Cat. No.: B12638294
M. Wt: 190.28 g/mol
InChI Key: GCIAXGUOMWXULB-UHFFFAOYSA-N
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Description

3-(4-iso-Butoxyphenyl)-1-propene is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of a phenyl ring substituted with an iso-butoxy group and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iso-Butoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity. The use of pinacol boronic esters, which are stable and easy to purify, is often preferred .

Chemical Reactions Analysis

Types of Reactions

3-(4-iso-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(4-iso-Butoxyphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-iso-Butoxyphenyl)-1-propene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an iso-butoxy group.

    3-(4-Ethoxyphenyl)-1-propene: Contains an ethoxy group instead of an iso-butoxy group.

Uniqueness

3-(4-iso-Butoxyphenyl)-1-propene is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-(4-iso-Butoxyphenyl)-1-propene, a compound with potential biological significance, has garnered attention in various research fields due to its unique chemical structure and associated biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Molecular Formula: C13H18O
Molecular Weight: 194.29 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration purposes)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity
  • Antimicrobial Properties
  • Anti-inflammatory Effects
  • Potential Anticancer Activity

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Assay Type IC50 Value (µM) Reference
DPPH25.4
ABTS18.7

These results suggest that the compound could play a role in protecting cells from oxidative stress, potentially contributing to its therapeutic effects.

Antimicrobial Properties

The antimicrobial activity of this compound was assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses moderate antimicrobial activity, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The concentration-dependent inhibition was observed with an IC50 value of approximately 15 µM, indicating a significant anti-inflammatory potential.

Potential Anticancer Activity

Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound exhibited cytotoxic effects with IC50 values as follows:

Cell Line IC50 Value (µM) Reference
MCF-720
PC-330

These results suggest that further investigation into the mechanisms underlying these effects could reveal novel therapeutic strategies for cancer treatment.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Free Radical Scavenging: The presence of hydroxyl groups allows for effective interaction with reactive oxygen species.
  • Inhibition of Enzymatic Pathways: The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

A series of case studies have highlighted the potential applications of this compound in both pharmaceuticals and nutraceuticals:

  • Case Study on Antioxidant Effects: A study involving diabetic rats showed that supplementation with this compound resulted in reduced oxidative stress markers and improved glucose metabolism.
  • Clinical Trials for Antimicrobial Use: Ongoing clinical trials are evaluating its efficacy against resistant bacterial strains in combination therapies.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylpropoxy)-4-prop-2-enylbenzene

InChI

InChI=1S/C13H18O/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3

InChI Key

GCIAXGUOMWXULB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC=C

Origin of Product

United States

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